molecular formula C7H11NS B2388474 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile CAS No. 1492523-77-9

2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile

Cat. No.: B2388474
CAS No.: 1492523-77-9
M. Wt: 141.23
InChI Key: AVZYZPXGSPRXTL-UHFFFAOYSA-N
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Description

2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile is a chemical compound with the molecular formula C7H11NS and a molecular weight of 141.24 g/mol . It is characterized by the presence of a cyclopropyl ring substituted with a methylsulfanyl group and an acetonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile typically involves the reaction of cyclopropylmethyl bromide with sodium thiomethoxide, followed by the addition of acetonitrile. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the nitrile group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can undergo oxidation or substitution reactions, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethanol
  • 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}amine
  • 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol

Uniqueness

2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile is unique due to its combination of a cyclopropyl ring, a methylsulfanyl group, and a nitrile group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various research applications .

Properties

IUPAC Name

2-[1-(methylsulfanylmethyl)cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-9-6-7(2-3-7)4-5-8/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZYZPXGSPRXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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